molecular formula C17H16N4O B3816125 2-[3-(3,5-Dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide

2-[3-(3,5-Dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B3816125
M. Wt: 292.33 g/mol
InChI Key: JDJSOJGKHRLSHY-UHFFFAOYSA-N
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Description

2-[3-(3,5-Dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-Dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-Dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(3,5-Dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities or receptor functions . The pyrazole ring’s electron-donating properties play a crucial role in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3,5-Dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide stands out due to its unique structure, which combines the pyrazole ring with a pyridine carboxamide moiety. This structural combination enhances its binding affinity and specificity towards various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-11-8-12(2)21(20-11)15-5-3-4-13(9-15)16-10-14(17(18)22)6-7-19-16/h3-10H,1-2H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJSOJGKHRLSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C3=NC=CC(=C3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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